molecular formula C4H7NO2 B556857 1-Aminocyclopropanecarboxylic acid CAS No. 22059-21-8

1-Aminocyclopropanecarboxylic acid

Cat. No.: B556857
CAS No.: 22059-21-8
M. Wt: 101.10 g/mol
InChI Key: PAJPWUMXBYXFCZ-UHFFFAOYSA-N
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Description

1-Aminocyclopropane-1-carboxylic acid is a disubstituted cyclic alpha-amino acid in which a cyclopropane ring is fused to the alpha carbon atom of the amino acid. It is a white solid and naturally occurs in various biological systems .

Preparation Methods

1-Aminocyclopropane-1-carboxylic acid can be synthesized through several methods. One common method involves the reaction of cyclopropane with ammonia and carbon dioxide under high pressure and temperature conditions. Another method includes the use of cyclopropane carboxylic acid as a precursor, which is then aminated to form 1-aminocyclopropane-1-carboxylic acid .

Chemical Reactions Analysis

Hofmann Degradation of Cyclopropane-1,1-dicarboxylate

Steps ( ):

  • Ammonolysis : Cyclopropane-1,1-dicarboxylic acid dimethyl ester reacts with NH₃ in methanol.

  • Saponification : NaOH hydrolyzes the ester to sodium cyclopropane-1,1-dicarboxylate.

  • Acidification : HCl precipitates ACC hydrochloride (90% yield).

Alkylation Cyclization with Nitroacetate

Procedure ( ):

  • Alkylation : Nitroacetic acid ester reacts with 1,2-dihaloethane (e.g., 1,2-dibromoethane) under Na₂CO₃ catalysis.

  • Reduction : Nitro group reduced to amine using SnCl₂ in methanol (15–20°C).

  • Hydrolysis : NaOH/KOH cleaves esters to yield ACC (70–90°C).

Comparison of Methods :

ParameterHofmann Degradation Alkylation Cyclization
Starting MaterialCyclopropane diesterNitroacetate + dihaloethane
Key ReagentsNH₃, NaOH, HClNa₂CO₃, SnCl₂, NaOH
Yield90%80–85%
PurityHigh (crystalline)Requires ethanol recrystallization

Role in Plant Physiology

ACC regulates ethylene-mediated processes such as:

  • Fruit ripening : Ethylene release accelerates starch-to-sugar conversion ( ).

  • Stress responses : Elevated ACC levels under drought or salinity trigger ethylene synthesis ( ).

Stability and Reactivity

  • Thermal Decomposition : ACC decomposes at 182°C ( ).

  • pH Sensitivity : Stable in acidic conditions (pH 1–3) but undergoes hydrolysis at neutral/basic pH ( ).

Scientific Research Applications

Agricultural Applications

1.1 Plant Growth Regulation
ACC plays a crucial role in regulating plant growth and development. It is primarily known for its involvement in ethylene biosynthesis, which influences various physiological processes such as fruit ripening, flower senescence, and leaf abscission.

  • Fruit Thinning : Research indicates that ACC can be effectively used as a chemical thinner in apple orchards. In a study involving 'Golden Delicious' apple trees, ACC was applied at different concentrations (0, 100, 300, and 500 mg·L1^{-1}) during two growth stages (10 mm and 20 mm fruit diameter). The results demonstrated a linear relationship between ACC concentration and fruit thinning at the later growth stage, suggesting its potential as a reliable thinning agent .
Concentration (mg·L1^{-1})Fruit Diameter (mm)Thinning Effect
010No effect
10020Moderate thinning
30020Significant thinning
50020High thinning

1.2 Stress Response Modulation
ACC is involved in plant responses to biotic and abiotic stresses. Soil microorganisms that produce ACC deaminase (ACCd) can degrade ACC, thereby reducing stress-induced ethylene production in plants. This mechanism has been exploited to enhance plant resilience under stress conditions .

Biochemical Applications

2.1 Ethylene Biosynthesis
ACC is synthesized from S-adenosyl-L-methionine through the action of ACC synthase and subsequently converted to ethylene by ACC oxidase. This pathway is critical for understanding ethylene's role in plant biology and has implications for agricultural practices aimed at manipulating ethylene levels for improved crop yields .

2.2 Signaling Molecule
Recent studies have highlighted ACC's role as an independent signaling molecule beyond its function as an ethylene precursor. It activates specific ion currents in plant cells and promotes pollen tube attraction during fertilization processes . This signaling capability opens avenues for research into plant reproductive biology and crop improvement strategies.

Environmental Applications

3.1 Soil Microbial Interactions
ACC serves as a nitrogen and carbon source for various soil microorganisms, which can enhance soil fertility and plant health. The application of ACC in soil has been shown to increase the abundance of genes encoding ACC-deaminases, which may positively influence plant growth and stress tolerance .

Case Studies

Case Study: Use of ACC in Apple Orchards
A comprehensive study conducted over two growing seasons evaluated the effects of different concentrations of ACC on fruit thinning in apple trees. The findings indicated that higher concentrations of ACC significantly reduced crop density without adversely affecting fruit quality .

Case Study: Role of ACC in Stress Mitigation
Research on beneficial rhizobacteria producing ACC deaminase demonstrated improved biochemical parameters in plants subjected to stress conditions. The application of these microorganisms led to enhanced cell wall properties and overall plant vigor .

Mechanism of Action

1-Aminocyclopropane-1-carboxylic acid exerts its effects by modulating the activity of NMDA receptors. It acts as a partial agonist at the glycine-binding site on NMDA receptors in the presence of low levels of glutamate and as a competitive antagonist at the glutamate-binding site with high levels of glutamate. This dual action helps in protecting against neuron cell death and attenuating excess NMDA receptor signaling that may lead to neurotoxicity .

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxylic acid is unique due to its cyclic structure and dual action on NMDA receptors. Similar compounds include:

Biological Activity

1-Aminocyclopropanecarboxylic acid (ACPC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of plant biology and neuroprotection. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a well-known precursor to ethylene in plants. While ACC is primarily recognized for its role in plant growth and development, ACPC has been identified as having significant neuroprotective properties and potential therapeutic applications in cardiovascular health.

Ethylene Production in Plants

ACPC has been used as a proxy for ethylene in various studies. It is readily converted to ethylene by plant tissues, influencing numerous physiological processes such as fruit ripening, leaf senescence, and stress responses. The role of ACC in these processes has been extensively documented:

  • Ethylene Synthesis : ACC serves as a key precursor in ethylene biosynthesis, which is crucial for plant growth regulation and response to environmental stimuli .
  • Transport Mechanisms : In Arabidopsis thaliana, ACC is transported by specific amino acid transporters, facilitating its uptake and conversion to ethylene .

Neuroprotective Effects

ACPC exhibits neuroprotective properties by acting as an antagonist to N-methyl-D-aspartate (NMDA) receptors, which are implicated in excitotoxicity associated with various neurological disorders:

  • Reduction of Neurotoxicity : Studies have shown that ACPC can protect neurons from glutamate-induced neurotoxicity by reducing NMDA receptor activation. This effect is particularly relevant in models of stroke-prone spontaneously hypertensive rats, where ACPC administration resulted in lower blood pressure and reduced mortality rates from stroke .
  • Antioxidant Activity : ACPC has been linked to the induction of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties that contributes to vascular relaxation and protection against oxidative stress .

Plant Studies

A study demonstrated that beneficial rhizobacteria producing ACC deaminase could utilize ACC as a nitrogen source, thereby promoting plant growth under stress conditions. The study quantified the degradation of ACC by various bacterial isolates, highlighting their potential role in enhancing plant resilience .

Bacterial IsolateACC Degradation (%)IAA Production (µg/ml)Biofilm Formation
4F145.3656.69High
11G45.0350.12Moderate
20B36.7245.00Moderate

Neuroprotective Studies

In a controlled study involving stroke-prone rats, ACPC was administered at a dose of 50 mg/kg per day for four weeks. The results indicated significant improvements in cardiovascular parameters and reductions in markers of oxidative stress:

  • Systolic Blood Pressure : Significantly lower in the ACPC group compared to controls.
  • Oxidative Stress Markers : Decreased expression of nitrotyrosine and reduced levels of oxidative damage products such as 8-OHdG were observed .

Case Studies

  • Plant Stress Response : In Arabidopsis, mutants deficient in ACC uptake showed severe growth defects when exposed to nitrogen-limited conditions, underscoring the importance of ACC in nutrient uptake and stress response mechanisms .
  • Cardiovascular Protection : A clinical study indicated that ACPC's modulation of NMDA receptor activity could have implications for treating conditions like hypertension and stroke, suggesting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What is the role of 1-aminocyclopropanecarboxylic acid (ACC) in ethylene biosynthesis, and how is its concentration quantified in plant tissues?

ACC is the direct precursor of ethylene in plants, synthesized via the Yang cycle from S-adenosylmethionine (SAM) by ACC synthase. Ethylene production is catalyzed by ACC oxidase (ACO), which converts ACC to ethylene, CO₂, and HCN . Methodology :

  • Quantification : ACC levels are measured using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or fluorometric detection after derivatization with dansyl chloride .
  • Enzymatic Activity : ACO activity is assayed by monitoring ethylene release via gas chromatography (GC) under controlled oxygen levels .

Q. What safety protocols are essential for handling ACC in laboratory settings?

ACC is classified as a skin irritant (GHS Category 2) and eye irritant (GHS Category 2A) and may cause respiratory irritation . Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) in dusty environments .
  • Decontamination : Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How does ACC modulate root development under water-deficit stress, and what experimental designs can validate its signaling role?

ACC accumulation under water deficit triggers ethylene biosynthesis, which regulates root hydraulic conductivity and lateral root formation via ABA-ethylene crosstalk . Methodology :

  • Mutant Analysis : Use ACC deaminase-producing bacterial strains (e.g., Pseudomonas spp.) or ACO knockout mutants to suppress ethylene synthesis and observe root phenotypes .
  • Hydroponic Assays : Treat plants with ACC (1–100 µM) under controlled osmotic stress (e.g., PEG-6000) and quantify root elongation, aquaporin expression, and ethylene emission .

Q. What mechanisms underlie ACC decomposition in soil, and how do microbial ACC deaminases influence plant-microbe interactions?

ACC deaminase (ACDS) in rhizobacteria cleaves ACC to α-ketobutyrate and ammonia, reducing ethylene levels and alleviating plant stress . Methodology :

  • Kinetic Studies : Purify ACDS enzymes (e.g., from Pseudomonas putida) and measure activity via spectrophotometric detection of α-ketobutyrate at 540 nm .
  • Metagenomics : Amplify acdS genes from soil DNA using degenerate primers and correlate their abundance with ACC degradation rates in rhizospheres .

Q. How does stereochemical configuration affect ACC’s biological activity in non-plant systems (e.g., NMDA receptor agonism)?

ACC acts as a glycine-site NMDA receptor agonist, with stereoisomers showing differential binding affinities. The (1S,2R) configuration exhibits higher potency in neuronal assays . Methodology :

  • Chiral Resolution : Separate ACC enantiomers via chiral HPLC (e.g., using a Crownpak CR(+) column) and validate purity by circular dichroism .
  • Electrophysiology : Apply resolved enantiomers (1–100 µM) to hippocampal slices and record NMDA receptor currents using patch-clamp techniques .

Q. What are the challenges in synthesizing ACC derivatives for structure-activity relationship (SAR) studies?

ACC’s strained cyclopropane ring complicates derivatization. Common strategies include:

  • Ring-Opening Reactions : React ACC with electrophiles (e.g., alkyl halides) under basic conditions to generate β-substituted alanine analogs .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amine during carboxylate functionalization .

Q. How can isotopic labeling of ACC improve tracing of ethylene flux in dynamic plant systems?

¹³C- or ²H-labeled ACC enables real-time tracking of ethylene emission and metabolic turnover via isotope-ratio mass spectrometry (IRMS) or positron emission tomography (PET) . Methodology :

  • Synthesis of Labeled ACC : Incorporate ¹³C into the cyclopropane ring via [¹³C]-methylation of malonate esters followed by Curtius rearrangement .
  • In Vivo Imaging : Inject ¹¹C-labeled ACC into plant stems and monitor ethylene release using micro-PET scanners .

Q. Data Contradiction Analysis

Q. Why do safety data sheets report conflicting physical properties (e.g., odor) for ACC?

Discrepancies arise from batch-specific impurities or polymorphic forms. For example, Cayman Chemical reports a "characteristic odor" , while MP Biomedicals describes ACC as odorless . Resolution :

  • Purity Assessment : Analyze commercial samples via NMR or GC-MS to identify volatile impurities.
  • Crystallography : Compare XRD patterns of different batches to detect polymorphic variations .

Properties

IUPAC Name

1-aminocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJPWUMXBYXFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Record name 1-Aminocyclopropanecarboxylic acid
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DSSTOX Substance ID

DTXSID9039577
Record name 1-Aminocyclopropane-1-carboxylic acid
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Molecular Weight

101.10 g/mol
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Physical Description

Solid
Record name 1-Aminocyclopropanecarboxylic acid
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CAS No.

22059-21-8
Record name 1-Aminocyclopropane-1-carboxylic acid
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Record name 1-Aminocyclopropanecarboxylic Acid
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Record name 1-AMINOCYCLOPROPANECARBOXYLIC ACID
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Record name 1-Aminocyclopropanecarboxylic acid
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Melting Point

229 - 231 °C
Record name 1-Aminocyclopropanecarboxylic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Aminocyclopropanecarboxylic acid
1-Aminocyclopropanecarboxylic acid
1-Aminocyclopropanecarboxylic acid
1-Aminocyclopropanecarboxylic acid
1-Aminocyclopropanecarboxylic acid

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